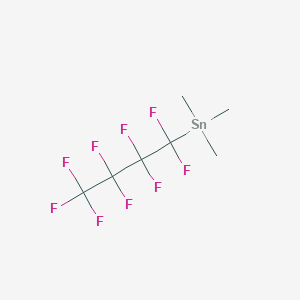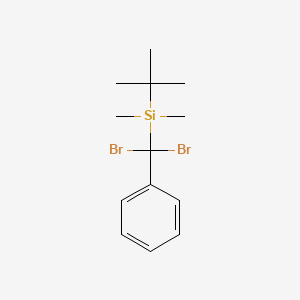![molecular formula C14H14O5 B12586286 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- CAS No. 649559-22-8](/img/structure/B12586286.png)
2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a benzopyran core structure with an acetyloxypropoxy substituent at the 7th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- typically involves the reaction of 2H-1-benzopyran-2-one with 3-(acetyloxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.
科学研究应用
2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
- 2H-1-Benzopyran-2-one, 7-methoxy-
- 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-, (E)-
- Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one)
Comparison: Compared to similar compounds, 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- is unique due to its specific acetyloxypropoxy substituent. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. For instance, the presence of the acetyloxy group can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
649559-22-8 |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
3-(2-oxochromen-7-yl)oxypropyl acetate |
InChI |
InChI=1S/C14H14O5/c1-10(15)17-7-2-8-18-12-5-3-11-4-6-14(16)19-13(11)9-12/h3-6,9H,2,7-8H2,1H3 |
InChI 键 |
IGAMXJFDXOPGSX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


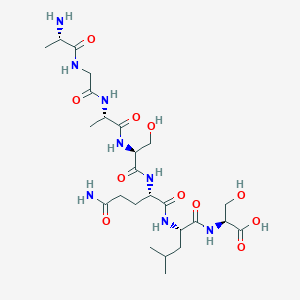
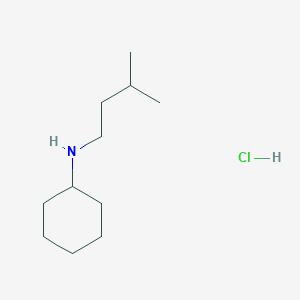
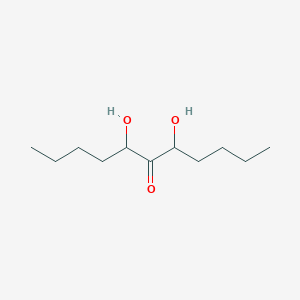
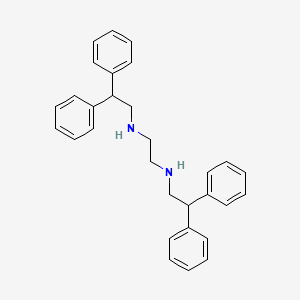
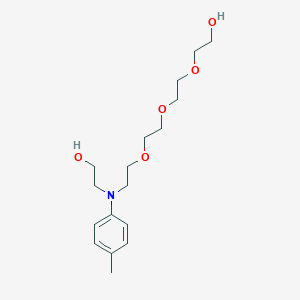
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

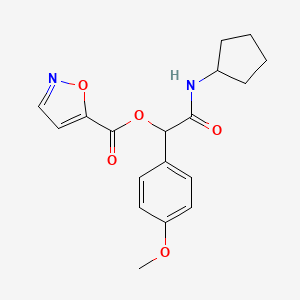
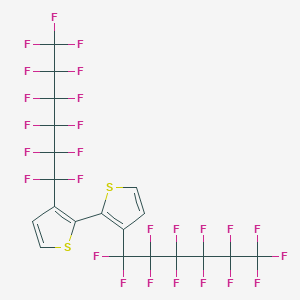
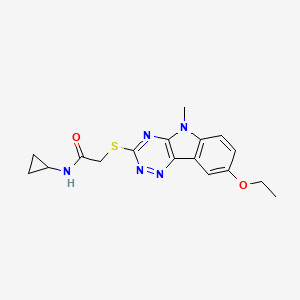
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)

